molecular formula C6H13N3 B066255 1H-1,4-Diazepin-5-amine,2,3,6,7-tetrahydro-1-methyl-(9CI) CAS No. 185120-52-9

1H-1,4-Diazepin-5-amine,2,3,6,7-tetrahydro-1-methyl-(9CI)

Cat. No.: B066255
CAS No.: 185120-52-9
M. Wt: 127.19 g/mol
InChI Key: JHKLXDHMHQEJKT-UHFFFAOYSA-N
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Description

1-Methyl-5-iminohexahydro-1H-1,4-diazepine is a heterocyclic compound that belongs to the class of diazepines Diazepines are seven-membered rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of N,N’-dibenzyl-1,2-ethylenediamine with methyl 2,4-dibromobutyrate, followed by nucleophilic substitution, reduction, chlorination, debenzylation, and amidation, yields the desired compound .

Industrial Production Methods: Industrial production of 1-Methyl-5-iminohexahydro-1H-1,4-diazepine typically involves optimized reaction conditions to ensure high yield and purity. The use of heteropolyacid-catalyzed procedures has been reported to be efficient, providing high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

1-Methyl-5-iminohexahydro-1H-1,4-diazepine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-iminohexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and producing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Methyl-5-phenyl-1H-1,4-diazepine
  • 1-Methyl-5-benzyl-1H-1,4-diazepine
  • 1-Methyl-5-(3-methylbenzyl)-1H-1,4-diazepine

Uniqueness: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine is unique due to its specific imino substitution, which imparts distinct chemical and biological properties. Compared to other diazepines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-methyl-2,3,5,6-tetrahydro-1,4-diazepin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-9-4-2-6(7)8-3-5-9/h2-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKLXDHMHQEJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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